2-(Trifluoromethyl)-6-nitro-1H-indole
Description
Properties
IUPAC Name |
6-nitro-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-3-5-1-2-6(14(15)16)4-7(5)13-8/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWQDSBKVJFDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(trifluoromethyl)-1H-indole typically involves the nitration of 2-(trifluoromethyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of 6-nitro-2-(trifluoromethyl)-1H-indole may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 6-amino-2-(trifluoromethyl)-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives with altered electronic properties.
Scientific Research Applications
Medicinal Chemistry Applications
A. Anticancer Activity
Indole derivatives, including 2-(trifluoromethyl)-6-nitro-1H-indole, have been investigated for their potential anticancer properties. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency compared to their non-fluorinated counterparts. For instance, studies have shown that indole derivatives can inhibit tubulin polymerization, a critical process in cancer cell division. One specific study reported that a derivative of this compound demonstrated IC50 values in the sub-micromolar range against various human cancer cell lines, including ovarian and lung cancers, highlighting its potential as a therapeutic agent .
B. Drug Design and Bioisosterism
The trifluoromethyl group in this compound serves as a bioisosteric replacement for other functional groups, improving metabolic stability and bioavailability. This characteristic has been leveraged in the design of new drugs targeting specific pathways involved in cancer growth and survival . The incorporation of this group has been linked to improved pharmacokinetic profiles, making it a valuable modification in drug development .
Synthetic Methodologies
A. Synthesis of Indole Derivatives
The synthesis of this compound can be achieved through various methods, including the reaction of nitrobenzaldehydes with trifluoromethylating agents. Recent advancements have introduced one-pot reactions that streamline the synthesis process, yielding high purity and yield (up to 85%) without the need for extensive purification steps . This efficiency is particularly advantageous for scaling up production for pharmaceutical applications.
B. Multicomponent Reactions
This compound has also been utilized in multicomponent reactions to create diverse heterocyclic compounds. For example, its application in three-component domino reactions has led to the synthesis of various substituted indoles with promising biological activities . These methodologies not only enhance the diversity of potential drug candidates but also reduce waste and improve overall synthetic efficiency.
Biological Studies
A. Mechanistic Insights
The biological activity of this compound has prompted investigations into its mechanism of action. Studies suggest that the compound interacts with specific protein targets involved in cell signaling pathways related to cancer progression. Molecular docking studies have provided insights into how this compound binds to tubulin and other proteins, facilitating the design of more potent analogs .
B. Targeting Specific Genes
Research has focused on using this compound to target genes associated with cancer cell survival and proliferation. By modifying the indole structure, researchers have developed derivatives that selectively inhibit these pathways, showcasing the potential for tailored therapies in oncology .
Mechanism of Action
The mechanism of action of 6-nitro-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
The trifluoromethyl and nitro groups in 2-(Trifluoromethyl)-6-nitro-1H-indole distinguish it from other indole derivatives. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Groups: The -CF₃ and -NO₂ groups in this compound synergistically lower electron density at the indole ring, enhancing stability against oxidative degradation compared to methyl or phenyl-substituted analogs .
- Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), improving membrane permeability compared to non-fluorinated indoles . However, the nitro group may reduce solubility in aqueous media .
- Spectral Data : ¹³C-NMR signals for the nitro group (δ ~147 ppm) and trifluoromethyl-substituted carbons (δ ~120–128 ppm) are distinct from those of fluorine or methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
